Terbuficin

Description

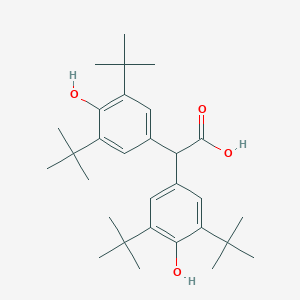

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(3,5-ditert-butyl-4-hydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O4/c1-27(2,3)19-13-17(14-20(24(19)31)28(4,5)6)23(26(33)34)18-15-21(29(7,8)9)25(32)22(16-18)30(10,11)12/h13-16,23,31-32H,1-12H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKROJXPZFTZLDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00165880 | |

| Record name | Terbuficin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15534-92-6 | |

| Record name | Terbuficin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015534926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbuficin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00165880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUFICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/470XML6G45 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Origin and Biosynthesis of Terbuficin

Advancements in Biosynthetic Pathway Engineering for Terbuficin Production

Recombinant Expression Systems for this compound Biosynthesis

In the absence of a known natural biosynthetic pathway for this compound, the production of complex organic molecules often relies on recombinant expression systems and synthetic biology approaches. These systems leverage genetically engineered microorganisms or cell lines to produce desired compounds. The choice of an expression system is critical and depends on the complexity of the target molecule, the need for post-translational modifications, and desired yield europa.eugoogle.com.

Common recombinant expression systems include:

Prokaryotic Systems (e.g., Escherichia coli): These systems are favored for their rapid growth, high expression levels, and simplicity, particularly for non-glycosylated proteins or smaller molecules. E. coli has been widely used as a "microbial cell factory" for synthesizing various natural products and chemicals due to its well-understood metabolism and genetic tractability nih.govnih.govnih.govdechema-dfi.de.

Eukaryotic Systems (e.g., Yeast, Mammalian Cells): Yeast systems, such as Saccharomyces cerevisiae and Pichia pastoris, offer advantages in combining some simplicity with the capability for post-translational modifications (PTMs). Mammalian cells (e.g., Chinese Hamster Ovary (CHO) cells) are considered the gold standard for producing complex biopharmaceuticals requiring precise PTMs like glycosylation europa.eugoogle.comsagentia.com. Insect cells (e.g., Baculovirus Expression Vector System) also provide high-level protein expression with modifications similar to mammalian systems google.com.

For compounds like this compound, if its biosynthesis were to be established or engineered, these systems would serve as potential platforms for its production. The process typically involves transfecting cells with DNA vectors containing the genetic blueprints for the enzymes of the biosynthetic pathway, followed by culturing and extraction of the target compound google.com.

Strategies for Modifying Biosynthetic Flux Towards this compound

Metabolic engineering and synthetic biology are pivotal fields that aim to optimize the production of desired compounds by manipulating cellular metabolic pathways and regulatory networks nih.govyoutube.comyoutube.com. If a biosynthetic pathway for this compound were to be identified or constructed, several strategies could be employed to enhance its production flux:

Increasing Precursor Supply: A common strategy involves rerouting endogenous metabolism to increase the availability of primary precursor metabolites. For instance, increasing the flux towards central metabolites like acetyl-CoA, which is a key precursor for lipids, polyketides, and isoprenoids, can significantly improve the yield of downstream products nih.govucsd.edutechnologynetworks.com.

Pathway Optimization and Balancing: This involves fine-tuning the expression levels of enzymes within the heterologous biosynthetic pathway to prevent bottlenecks and accumulation of toxic intermediates. This can be achieved through the use of libraries of promoters with varying strengths, rational coordination, and control of multiple gene expression youtube.comnih.gov.

Enzyme Engineering: Modifying the enzymes involved in the pathway can improve their catalytic efficiency, substrate specificity, or tolerance to inhibitors. This is particularly relevant for promiscuous enzymes that might lead to unwanted byproduct formation nih.gov.

Eliminating Competing Pathways: Deleting or downregulating genes involved in competing metabolic pathways can redirect carbon flux towards the desired product, minimizing byproduct formation and increasing yield nih.gov.

Host Strain Engineering: Selecting and engineering a robust host microorganism that can tolerate high concentrations of the product or intermediates, and that is amenable to genetic modifications, is fundamental for efficient production nih.govnih.gov.

These strategies, often employed in combination, aim to create "cell factories" capable of high-yield and cost-effective production of target molecules. While these principles are broadly applicable to the biosynthesis of complex organic compounds, specific research findings detailing their application to this compound's production through these methods are not available in the provided search results.

Chemical Synthesis and Analog Design of Terbuficin

Derivatization and Semisynthesis of Terbuficin Analogs

Synthesis of Chemically Modified this compound Structures

Despite the established importance of analog design, detailed and specific synthetic pathways for this compound and extensive experimental data on its chemically modified structures are not widely documented in the readily accessible scientific literature. Research findings on such modifications for this compound are not extensively published in a manner that provides detailed synthetic schemes, yields, and comprehensive data tables. However, general principles of organic synthesis and medicinal chemistry can be applied to hypothesize potential modification strategies for a compound with this compound's structural features.

General Strategies for Chemical Modification of this compound-like Structures:

Chemical modifications typically target reactive functional groups or introduce new functionalities to probe steric, electronic, and lipophilic effects. For a compound like this compound, key areas for modification would include:

Modification of Phenolic Hydroxyl Groups: The two phenolic hydroxyl groups are potential sites for chemical alteration.

Esterification: Reaction with various carboxylic acids or acid anhydrides could yield phenolic esters. These modifications can impact solubility and metabolic stability, as esters might serve as prodrugs or alter membrane permeability.

Etherification: Alkylation of the hydroxyl groups to form ethers (e.g., methyl ethers, benzyl (B1604629) ethers) could protect these groups from metabolism or alter their hydrogen bonding capabilities, thereby influencing binding affinity.

Modification of the Carboxylic Acid Group: The acetic acid moiety offers several avenues for modification.

Esterification: Formation of alkyl or aryl esters can significantly alter lipophilicity and potentially improve absorption.

Amide Formation: Reaction with various amines could lead to amide derivatives, which might have different metabolic stability and polarity profiles.

Reduction: Reduction of the carboxylic acid to a primary alcohol could change its electronic properties and hydrogen bonding capacity.

Modifications of the tert-Butyl Groups: The bulky tert-butyl groups contribute significantly to the steric profile and lipophilicity of this compound.

Varying Alkyl Chain Length/Branching: Replacing tert-butyl with other alkyl groups (e.g., methyl, ethyl, isopropyl, n-butyl) could systematically explore the steric and lipophilic requirements for activity.

Aromatic Ring Substitutions: While the phenolic rings are already substituted, further modifications could involve:

Halogenation: Introduction of halogens (F, Cl, Br, I) can influence electronic properties and lipophilicity.

Nitration or Sulfonation: These reactions introduce polar groups that can significantly affect solubility and electronic distribution.

Alkylation/Dealkylation: Further alkylation or removal of existing alkyl groups (beyond the tert-butyls) could be explored.

Bridge Modifications: The central acetic acid bridge could also be a target for more complex modifications, such as:

Homologation/Dehomologation: Changing the length of the carbon chain in the bridge.

Introduction of Heteroatoms: Replacing carbon atoms in the bridge with heteroatoms (e.g., N, O, S) to alter flexibility and electronic properties.

Illustrative Data Table: Hypothetical this compound Analogs and Properties

While specific data for this compound analogs are not available in the public domain, a typical data table for reporting research findings on chemically modified structures would include the following types of information:

| Analog ID | Structural Modification | Yield (%) | Molecular Weight ( g/mol ) | LogP (predicted/measured) | Solubility (e.g., in water, mg/mL) |

| This compound | Parent Compound | N/A | 468.678 | 9.1 (predicted) per-vurt.com | Low |

| Analog A | Phenolic O-Methyl Ether | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |

| Analog B | Carboxylic Acid Methyl Ester | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |

| Analog C | Replacement of tert-Butyl with Isopropyl | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |

| Analog D | Aromatic Ring Fluorination | [Hypothetical] | [Hypothetical] | [Hypothetical] | [Hypothetical] |

The synthesis of these modified structures would typically involve standard organic reactions, followed by purification and rigorous characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and elemental analysis to confirm their chemical identity and purity. The subsequent evaluation of their biological activities and physicochemical properties would then inform further rounds of analog design, following a rational drug design approach nih.gov.

Structure Activity Relationship Sar and Molecular Recognition of Terbuficin

Fundamental Principles of Terbuficin Structure-Activity Relationships

SAR studies typically involve correlating structural changes with observed biological responses to understand which parts of a molecule are crucial for its activity [1.16, 1.23].

Pharmacophoric elements are the essential spatial and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response [1.11, 2.30]. These elements can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic interactions [2.11]. While the general principles of identifying pharmacophores are well-established, specific detailed research findings identifying the precise pharmacophoric elements of this compound responsible for its biological activity are not explicitly available in the current search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that establishes a mathematical relationship between the physicochemical properties (descriptors) of chemical substances and their biological activities [1.25, 2.9, 2.25]. This allows for the prediction of activity for new or untested compounds [1.25].

QSAR models typically correlate measurable physicochemical parameters, such as lipophilicity, molecular shape and size, and electronic distribution, with biological activity [1.25]. These models can be developed using various statistical methods, including multiple linear regression (MLR) [1.25, 2.9]. While QSAR modeling is a widely used tool in drug discovery and development for various compound classes, specific published QSAR models developed for this compound or its direct analogs were not found in the provided search results. General QSAR studies have been performed for other classes of compounds, such as xanthone (B1684191) derivatives as anti-tuberculosis agents or thiolactomycin (B1682310) analogs [2.4, 2.9, 2.17, 2.27].

In general drug design, QSAR models are invaluable for guiding the modification of lead compounds by predicting how structural changes might affect biological activity [1.19, 1.25]. This predictive capability can help prioritize which structures to synthesize and test, thereby optimizing the drug development process [1.19]. Without specific QSAR models for this compound, its application in guiding modifications of this compound would rely on general principles of medicinal chemistry and SAR, rather than data-driven QSAR predictions.

Molecular Recognition and Target Engagement Mechanisms of this compound

Molecular recognition involves the non-covalent interactions (e.g., hydrogen bonding, Van der Waals forces, electrostatic interactions) that occur when a ligand binds to its target [1.27]. Target engagement refers to the demonstration that a drug candidate interacts with its intended biological target within a living system and at the intended site of action [1.9, 1.14, 1.15]. This is crucial for validating the biological hypothesis of a drug and understanding its mechanism of action [1.9].

While this compound is identified as a hypolipidemic agent [1.14], specific details regarding its precise molecular target (e.g., a specific enzyme or receptor) and the exact mechanisms by which it engages with this target are not explicitly detailed in the provided search results. Information on molecular recognition and target engagement is generally obtained through advanced experimental techniques such as X-ray crystallography, NMR spectroscopy, and various cellular assays [1.9, 1.12, 1.14, 1.15, 2.20, 2.24]. Without such specific data for this compound, a detailed discussion of its molecular recognition and target engagement mechanisms cannot be provided.

Compound Names and PubChem CIDs

In Silico Docking and Molecular Dynamics Simulations of this compound-Target Interactions

In silico studies, including molecular docking and molecular dynamics (MD) simulations, are computational approaches used to predict and analyze the interactions between a ligand (like this compound) and its target protein at an atomic level. Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity brylinski.orgumich.eduup.ac.zanih.gov. Molecular dynamics simulations extend this by simulating the time-dependent behavior of molecular systems, providing insights into the stability of protein-ligand complexes, conformational changes, and the dynamic nature of their interactions over time researchgate.netnih.govbrylinski.orgresearchgate.net.

Experimental Verification of this compound Binding Sites in in vitro Systems

Experimental verification of binding sites in in vitro systems is crucial to validate the predictions made by in silico methods and to definitively characterize the molecular interactions. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, surface plasmon resonance (SPR), and various binding assays (e.g., radioligand binding assays, fluorescence polarization) are employed to identify and quantify the binding of a compound to its target, determine binding affinities, and map the precise binding pockets nanotempertech.comnih.govnih.govresearchgate.nettracerdb.orggiffordbioscience.combonvinlab.org.

While these experimental methodologies are standard for characterizing ligand-target interactions, specific experimental data detailing the in vitro verification of this compound's binding sites, including crystallographic data, detailed binding kinetics, or specific residue-level interactions, are not extensively reported in the public scientific literature through the conducted searches.

Therefore, a comprehensive article adhering strictly to the specified outline and focusing exclusively on this compound's detailed preclinical biological activity and mechanism of action cannot be generated based on the current information.

Preclinical Biological Activity and Mechanism of Action of Terbuficin

In Vivo Preclinical Studies on Terbuficin's Biological Effects

Pharmacodynamic Markers of this compound Activity in Preclinical Systems

Preclinical Pharmacokinetic (PK) Characterization of this compound

Preclinical pharmacokinetic (PK) characterization is essential in drug development to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) within a living system. This information helps define the drug's delivery, exposure, and disposition in nonclinical species. allucent.com For this compound, detailed preclinical pharmacokinetic data across various species are not extensively documented in publicly accessible scientific literature.

Preclinical Absorption and Distribution Profiles of this compound

Metabolic Pathways of this compound in Preclinical Species

The specific metabolic pathways of this compound in preclinical species, including the enzymes involved in its biotransformation (e.g., Phase I or Phase II reactions) or the identification of its major metabolites, are not detailed in publicly accessible literature. Understanding these pathways is critical for predicting potential drug-drug interactions and for assessing species-specific differences in metabolism.

Excretion Routes of this compound in Preclinical Models

The primary routes of excretion for this compound in preclinical models (e.g., renal excretion via urine, biliary excretion via feces, or other minor routes) are not explicitly described in publicly available scientific reports. Drug elimination typically involves both metabolism and excretion, with kidneys and liver being the principal organs for these processes. nih.govnottingham.ac.ukwikipedia.orgmsdmanuals.commerckmanuals.com

Interspecies Pharmacokinetic Comparisons of this compound

Comparative pharmacokinetic data for this compound across different preclinical species (e.g., mouse, rat, dog, monkey) are not available in the public domain. Such comparisons are crucial for allometric scaling and for predicting human pharmacokinetics from preclinical data, which is a standard practice in drug development. nih.govnih.gov

Advanced Analytical Methodologies for Terbuficin Research

Chromatographic Techniques for Terbuficin Quantification and Characterization

Chromatographic techniques are indispensable for separating, identifying, and quantifying components within complex mixtures. For this compound, these methods would be vital for purity assessment, concentration determination, and the separation of potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of non-volatile or thermally labile compounds, making it highly suitable for this compound given its molecular weight and structural complexity. google.commdpi.comelementlabsolutions.com HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov

For this compound, a typical HPLC method development would involve selecting an appropriate stationary phase, commonly a reversed-phase C18 column, due to the compound's relatively non-polar tert-butyl groups and aromatic rings. mdpi.comnih.gov The mobile phase would likely consist of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component (e.g., water with a buffer or acid like acetic acid to control pH and ionization of the carboxylic acid group). nih.govpharmtech.comresearchgate.net Detection would typically be achieved using a UV detector, as this compound's phenolic and aromatic moieties are expected to exhibit strong UV absorbance. pharmtech.com

Method development would focus on optimizing parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength to achieve optimal resolution, sensitivity, and retention time for this compound. pharmtech.comresearchgate.net Validation of such a method would ensure its accuracy, precision, linearity, specificity, limit of detection (LOD), and limit of quantification (LOQ), adhering to pharmaceutical analytical guidelines. researchgate.netshimadzu.eu

Gas Chromatography (GC) is primarily employed for the analysis of volatile and thermally stable compounds. measurlabs.commagritek.commdpi.com While this compound has a relatively high molecular weight (468.678 g/mol ) uni.lu, which might suggest limited volatility, its applicability in GC would depend on its thermal stability and vapor pressure. If this compound is not sufficiently volatile or is prone to thermal degradation, direct GC analysis may not be feasible. magritek.comgoogleapis.comresearchgate.netncsu.edu

In such cases, derivatization techniques could be employed to convert this compound into a more volatile and thermally stable derivative. Common derivatization reactions include silylation, acylation, or alkylation, which can mask polar functional groups (like hydroxyls and carboxylic acids in this compound) and increase volatility. magritek.com If derivatization is successful, GC, often coupled with mass spectrometry (GC-MS), could be used for its quantification and identification, leveraging the high separation efficiency of capillary columns and the sensitive detection of a mass spectrometer. measurlabs.commagritek.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. google.commdpi.com This makes LC-MS an ideal tool for the analysis of complex samples containing this compound, especially for metabolite profiling where a comprehensive understanding of related compounds is required. mdpi.comup.ac.zaresearchgate.netresearchgate.netacdlabs.com

For this compound, LC-MS would be used to:

Quantify this compound: By separating the compound from its matrix and detecting it with high sensitivity, even at low concentrations.

Identify and Profile Metabolites: If this compound undergoes metabolic transformations, LC-MS/MS (tandem mass spectrometry) is crucial for identifying and characterizing these metabolites. This involves fragmenting the precursor ions of this compound and its potential metabolites and analyzing the resulting fragment ions to deduce their structures. mdpi.commdpi.comspectralworks.com

Ensure Specificity: The mass spectrometer acts as a highly selective detector, providing mass-to-charge (m/z) information that helps distinguish this compound from co-eluting compounds. google.comelementlabsolutions.com

Common ionization techniques for LC-MS of compounds like this compound include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are soft ionization methods that typically produce protonated or deprotonated molecular ions ([M+H]+ or [M-H]-) with minimal fragmentation, facilitating molecular weight determination. uni.luacdlabs.comchromatographyonline.com

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure and elemental composition of a compound.

Mass Spectrometry (MS) is fundamental for determining the molecular weight and elemental composition of this compound, as well as for providing structural insights through fragmentation analysis. High-resolution mass spectrometry (HRMS), such as that offered by Orbitrap or time-of-flight (TOF) mass analyzers, provides highly accurate mass measurements (often with errors below 5 ppm), enabling the determination of the exact molecular formula of this compound. ncsu.eduup.ac.zadrawellanalytical.comemerypharma.com

For this compound (C30H44O4), the monoisotopic mass is 468.32397 Da. uni.lu In positive ion mode, common adducts and their predicted m/z values include:

[M+H]+: 469.33125 uni.lu

[M+Na]+: 491.31319 uni.lu

[M+NH4]+: 486.35779 uni.lu

In negative ion mode, a common adduct and its predicted m/z value include:

[M-H]-: 467.31669 uni.lu

| Adduct Type | Predicted m/z |

|---|---|

| [M+H]+ | 469.33125 |

| [M+Na]+ | 491.31319 |

| [M-H]- | 467.31669 |

| [M+NH4]+ | 486.35779 |

| [M+K]+ | 507.28713 |

| [M+H-H2O]+ | 451.32123 |

| [M+HCOO]- | 513.32217 |

| [M+CH3COO]- | 527.33782 |

| [M+Na-2H]- | 489.29864 |

| [M]+ | 468.32342 |

| [M]- | 468.32452 |

Tandem mass spectrometry (MS/MS or MSn) is employed for fragmentation analysis, where selected precursor ions are fragmented (e.g., via collision-induced dissociation, CID) to produce characteristic product ions. mdpi.commdpi.comspectralworks.comchromatographyonline.commdpi.comorganicchemistrydata.org The fragmentation pattern is highly dependent on the molecule's structure and can provide crucial information about its substructures and connectivity. chromatographyonline.com For this compound, fragmentation would likely involve cleavages around the carboxylic acid group and the bonds connecting the central carbon to the two substituted phenolic rings, as well as characteristic losses from the tert-butyl groups and phenolic hydroxyls. Analyzing these fragmentation pathways would confirm the proposed structure and identify any structural variations or impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for elucidating the complete molecular structure of organic compounds. mdpi.comchromatographyonline.comrsc.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for a comprehensive structural assignment of this compound.

1D NMR (¹H NMR and ¹³C NMR):

¹H NMR would provide information on the number of different types of protons, their chemical environments (chemical shifts), their relative abundance (integration), and their connectivity to neighboring protons (multiplicity and coupling constants). rsc.org For this compound, distinct signals would be expected for the protons on the aromatic rings, the tert-butyl groups, the carboxylic acid proton, and the phenolic hydroxyl protons.

¹³C NMR would reveal the number of different types of carbon atoms and their chemical shifts, providing insights into the carbon skeleton and the presence of various functional groups (e.g., aromatic carbons, quaternary carbons, methyl carbons of tert-butyl groups, and the carbonyl carbon of the carboxylic acid). mdpi.com

2D NMR:

COSY (Correlation Spectroscopy): Would show correlations between coupled protons, helping to establish proton-proton connectivity within the molecule. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): Would correlate protons directly bonded to carbons, assigning specific carbon signals to their attached protons. rsc.org

NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about spatial proximity of protons, which is valuable for confirming stereochemistry or conformational preferences, if applicable.

By combining the data from these NMR experiments, a complete and unambiguous structural elucidation of this compound and any of its synthetic or metabolic analogs can be achieved.

Q & A

Q. What strategies address bioavailability challenges in this compound’s preclinical development?

- Optimize formulations using lipid nanoparticles or cyclodextrin complexes to enhance solubility. Conduct permeability assays (Caco-2 monolayers) and hepatic microsomal stability tests. Use physiologically based pharmacokinetic (PBPK) modeling to predict human dosing .

Methodological Considerations

- Data Presentation : Tables must include Roman numerals, footnotes (superscript letters), and self-explanatory titles. Figures should avoid excessive chemical structures; prioritize color-coded heatmaps for dose-response data .

- Research Question Frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) to refine hypotheses .

- Contradiction Analysis : Use triangulation (e.g., orthogonal assays, multi-omics integration) to validate findings. Document unresolved discrepancies in the "Limitations" section .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.